N,N'-((Methoxymethyl)silanediyl)bis(N-methylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) is a chemical compound with the molecular formula C8H18N2O4Si. This compound is characterized by the presence of a silanediyl group bonded to two N-methylacetamide groups, with a methoxymethyl group attached to the silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) typically involves the reaction of N-methylacetamide with a silane compound. One common method involves the use of N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane, followed by the addition of acetyl chloride at low temperatures. The reaction mixture is then stirred at room temperature for several hours, quenched with sodium bicarbonate, and extracted with dichloromethane. The organic extracts are washed, dried, and purified by distillation .
Industrial Production Methods
Industrial production of N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: N-substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other silicon-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, adhesives, and coatings due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the presence of the silanediyl group allows for the formation of strong bonds with other silicon-containing compounds, facilitating the formation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methoxy-N-methylacetamide: A simpler analog with similar reactivity but lacking the silanediyl group.
N,N’-Methylenebisacrylamide: Another compound with two acetamide groups but with a different linking group.
Methylvinyldi-(N-methylacetamido)silane: A compound with a vinyl group instead of a methoxymethyl group.
Uniqueness
N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) is unique due to the presence of the silanediyl group, which imparts distinct chemical properties such as enhanced stability and reactivity. This makes it particularly useful in applications requiring robust and versatile chemical reagents.
Eigenschaften
CAS-Nummer |
93236-51-2 |
---|---|
Molekularformel |
C8H18N2O3Si |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
N-[[acetyl(methyl)amino]-(methoxymethyl)silyl]-N-methylacetamide |
InChI |
InChI=1S/C8H18N2O3Si/c1-7(11)9(3)14(6-13-5)10(4)8(2)12/h14H,6H2,1-5H3 |
InChI-Schlüssel |
BAPGITWNCVBWLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)[SiH](COC)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.